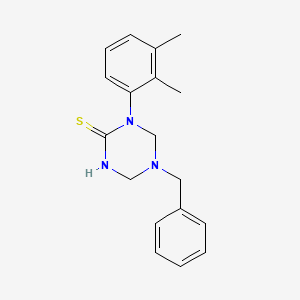

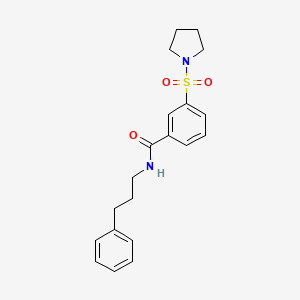

![molecular formula C24H31N3O B5639753 2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5639753.png)

2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives involves complex organic reactions, starting from cycloalkanone derivatives or pyridine substrates. Intramolecular spirocyclization and Michael addition reactions are common methods for constructing the spiro framework. Notably, the cyclization of β-dicarbonyl nucleophiles and N,N-dimethyl barbituric acid has been utilized for synthesizing 2,4-diazaspiro[5.5]undecane derivatives, showcasing efficient routes to these compounds without the need for a catalyst, and in some cases, employing microwave-assisted synthesis for enhanced reaction efficiency (Parameswarappa & Pigge, 2011); (Aggarwal, Vij, & Khurana, 2014).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives, including 2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide, is characterized by the presence of a spirocyclic core that integrates nitrogen atoms into the framework. X-ray crystallography and NMR spectroscopy are pivotal in elucidating the structural aspects, revealing the stereochemistry and the conformational preferences of the spirocyclic ring system. The intermolecular interactions, such as hydrogen bonding and π-π stacking, play significant roles in the crystal packing and stability of these compounds (Aggarwal, Vij, & Khurana, 2014).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives undergo various chemical reactions, including Michael addition, alkylation, and cyclization, to introduce functional groups and complexity into the molecular structure. The reactivity of these compounds is influenced by the presence of nitrogen atoms, which can participate in nucleophilic addition reactions. The functionalization of the spirocyclic framework enables the synthesis of a wide array of derivatives with potential biological activities (Aboul-Enein, El-Azzouny, Attia, Maklad, Aboutabl, Ragab, & Abd El-Hamid, 2014).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecane derivatives, such as solubility, melting points, and crystal structure, are essential for their application in medicinal chemistry. These compounds often exhibit moderate to high solubility in organic solvents, which is crucial for their pharmacological evaluation. The melting points and crystallinity can be determined using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD), providing insights into their stability and suitability for further formulation (Aggarwal & Khurana, 2015).

Propriétés

IUPAC Name |

2-ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O/c1-2-26-18-21(20-9-5-3-6-10-20)17-24(19-26)13-15-27(16-14-24)23(28)25-22-11-7-4-8-12-22/h3-12,21H,2,13-19H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLIDVMRGHBXSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CC2(C1)CCN(CC2)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-N,4-diphenyl-2,9-diazaspiro[5.5]undecane-9-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(diethylamino)phenyl]-N'-phenylurea](/img/structure/B5639670.png)

![3-(5-{[(cyclopropylmethyl)thio]methyl}-1,2,4-oxadiazol-3-yl)-6-methylpyridazine](/img/structure/B5639699.png)

![(1S*,5R*)-3-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B5639712.png)

![3-ethyl-5-{(2S)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5639723.png)

![N-(4-fluorobenzyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5639743.png)

![5-[2-(2-allyl-3-oxo-2,9-diazaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5639752.png)